![molecular formula C19H13N3O5 B2701203 (2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide CAS No. 306312-26-5](/img/structure/B2701203.png)
(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
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Description
(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The chroman-4-one framework, to which this compound belongs, serves as a crucial building block for many medicinal compounds. Researchers have explored synthetic methods for preparing chroman-4-one derivatives, including the compound , from 2016 to 2021 . These derivatives exhibit diverse biological and pharmaceutical activities, making them promising candidates for drug development.
Catalysis and Green Chemistry
The compound’s structure suggests potential catalytic applications. For instance, iridium-supported carbon catalysts have been investigated for the direct hydrogenation of furfural (FFR) to 2-methyl furan (2-MF). Among these catalysts, 5% Ir/C demonstrated excellent results, achieving complete FFR conversion with a high selectivity of 95% toward 2-MF at low hydrogen pressure . Such catalytic transformations are relevant to green chemistry and sustainable processes.
Plant Chemical Defense Mechanisms
Recent research has highlighted the role of controlled hydroxylation of terpenoid compounds in plant chemical defense. In wild tobacco (Nicotiana attenuata), two cytochrome P450 enzymes involved in terpenoid biosynthesis were found to cause severe autotoxicity due to uncontrolled hydroxylation of terpenoid derivatives. Interestingly, these terpenoids function defensively by inhibiting lipid biosynthesis in herbivores. The plant regulates its metabolism to avoid self-toxicity while gaining effective defense against herbivores .
properties
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c20-11-14(19(23)21-12-17-2-1-9-26-17)10-16-7-8-18(27-16)13-3-5-15(6-4-13)22(24)25/h1-10H,12H2,(H,21,23)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFMXLSYESKJJR-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
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